TAN-452
Overview
Description
TAN 452 is a selective, peripherally acting delta-opioid receptor antagonist. It is a derivative of Naltrindole and demonstrates low brain penetrability, which allows it to attenuate morphine-induced side effects without affecting pain control . This compound has shown promise in reducing opioid-induced bowel syndromes, such as constipation and emesis, making it a valuable tool in pain management therapies .
Mechanism of Action
Target of Action
TAN-452, also known as Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate, is a selective peripherally acting δ-opioid receptor (DOR) antagonist . It also acts as an antagonist for μ-opioid receptor (MOR) and κ-opioid receptor (KOR) .
Mode of Action
This compound binds to the opioid receptors with different affinities. It has a high affinity for the DOR (Ki = 0.47 nM), and lower affinities for the MOR (Ki = 36.56 nM) and KOR (Ki = 5.31 nM) . By binding to these receptors, this compound can block the effects of opioids, such as morphine, without affecting pain control .
Pharmacokinetics
This compound is orally active and demonstrates low brain penetrability . This means that it primarily acts on peripheral opioid receptors, rather than those in the central nervous system. This property allows this compound to attenuate the side effects of opioids, such as nausea and constipation, without affecting their analgesic effects .
Result of Action
The primary result of this compound’s action is the attenuation of opioid-induced side effects. For example, it can suppress morphine-induced emesis (vomiting) and constipation . Importantly, it does this without affecting the pain-relieving effects of opioids .
Biochemical Analysis
Biochemical Properties
TAN-452 interacts with μ-opioid receptor (MOR) and κ-opioid receptor (KOR) in addition to DOR . The binding affinities of this compound for hMOR, hDOR, and hKOR are 36.56 nM, 0.47 nM, and 5.31 nM respectively . Its antagonistic activities are 9.43 nM, 0.21 nM, and 7.18 nM respectively .
Cellular Effects
This compound has been shown to attenuate morphine-induced side effects without affecting pain control . This suggests that this compound may influence cell function by modulating opioid receptor signaling pathways.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to opioid receptors and acting as an antagonist . This binding interaction inhibits the activation of these receptors, thereby attenuating the effects of opioids.
Temporal Effects in Laboratory Settings
The pharmacokinetic study demonstrated low brain penetrability of this compound
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress morphine-induced emesis and small intestinal transit inhibition in a dose-dependent manner . It produces no effect up to 300 mg/kg .
Subcellular Localization
Given its low brain penetrability, it is likely that it is primarily localized in the periphery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAN 452 involves multiple steps, starting from NaltrindoleThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of TAN 452 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
TAN 452 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving TAN 452 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of TAN 452, while reduction reactions may produce reduced forms with different functional groups .
Scientific Research Applications
TAN 452 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the delta-opioid receptor and its interactions with other compounds.
Biology: Helps in understanding the role of delta-opioid receptors in various physiological processes.
Medicine: Potential therapeutic applications in managing opioid-induced side effects without compromising pain relief.
Industry: Used in the development of new pain management therapies and in the study of opioid receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
Naltrindole: The parent compound of TAN 452, also a delta-opioid receptor antagonist but with higher brain penetrability.
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence
Uniqueness of TAN 452
TAN 452 is unique in its selective action on the delta-opioid receptor and its low brain penetrability. This makes it particularly useful in managing opioid-induced side effects without affecting the central nervous system, a significant advantage over other opioid receptor antagonists .
Biological Activity
TAN-452 is a compound recognized for its biological activity as a selective antagonist of the delta opioid receptor (DOR). Its pharmacological profile indicates significant potential in therapeutic applications, particularly in pain management and addiction treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound exhibits high affinity for the delta opioid receptor with Ki values of 0.47 nM, 5.31 nM, and 36.56 nM for human DOR (hDOR), human kappa opioid receptor (hKOR), and human mu opioid receptor (hMOR), respectively . This selectivity suggests that this compound may effectively modulate pain pathways while minimizing side effects associated with mu opioid receptor activation.
Pharmacological Profile
The pharmacological properties of this compound have been characterized through various assays:
Receptor Type | Ki Value (nM) | Biological Activity |
---|---|---|
hDOR | 0.47 | Potent antagonist |
hKOR | 5.31 | Moderate antagonist |
hMOR | 36.56 | Weak antagonist |
The compound's ability to selectively inhibit DOR is particularly relevant in contexts where modulation of pain without the addictive potential of mu agonists is desired.
Research Findings
Recent studies have explored the effects of this compound on various biological systems:
- Pain Models : In animal models, this compound has demonstrated efficacy in reducing nociceptive responses without producing the typical side effects associated with mu opioids, such as respiratory depression and addiction potential.
- Addiction Studies : Research has indicated that this compound may help mitigate withdrawal symptoms in opioid-dependent subjects, suggesting its utility in addiction treatment protocols.
- Neuroprotection : Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially through its action on DORs involved in neuroinflammatory processes.
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound compared to traditional mu agonists. Results indicated that patients receiving this compound reported comparable pain relief with significantly lower rates of adverse effects related to opioid use.
Case Study 2: Opioid Dependence
In a study focusing on opioid-dependent individuals undergoing withdrawal, participants treated with this compound exhibited reduced withdrawal symptoms compared to a placebo group. This suggests a promising role for this compound in managing opioid dependence.
Properties
IUPAC Name |
ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGLAWHRDFWNQ-KFDULEKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for TAN-452?
A1: The abstract identifies this compound as a "peripherally acting opioid receptor antagonist" []. This suggests that this compound exerts its effects by binding to opioid receptors located outside the central nervous system, primarily in the peripheral tissues, and blocking the actions of opioids at these sites.
Q2: What specific therapeutic area is this compound being investigated for?
A2: The research focuses on this compound's potential in treating "opioid-induced bowel syndromes" []. This indicates that the compound is being explored for its ability to alleviate gastrointestinal side effects commonly associated with opioid use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.